molecular formula C6H12S B14648173 2-Methyl-1-(methylsulfanyl)but-1-ene CAS No. 52101-06-1

2-Methyl-1-(methylsulfanyl)but-1-ene

Cat. No.: B14648173
CAS No.: 52101-06-1
M. Wt: 116.23 g/mol
InChI Key: FMPSOGOKRBSRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

52101-06-1

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2-methyl-1-methylsulfanylbut-1-ene

InChI

InChI=1S/C6H12S/c1-4-6(2)5-7-3/h5H,4H2,1-3H3

InChI Key

FMPSOGOKRBSRLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=CSC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(methylsulfanyl)but-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butene with methanethiol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.

    Substitution: Nucleophiles such as alkoxides or amines; reactions may require the presence of a base and are often conducted at room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding sulfide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-1-(methylsulfanyl)but-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylsulfanyl)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the methylsulfanyl group, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs (alkenes, sulfur-containing groups, or branched chains) but differ in functional groups and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-Methyl-1-(methylsulfanyl)but-1-ene 89534-74-7 C₆H₁₂S 116.22 Thioether, alkene Food additive
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S 158.15 Sulfonate salt, alkene Industrial polymer synthesis
(Z)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene Not available C₂₀H₂₄O₂ 296.40 Diaryl alkene, methoxy groups Organic synthesis intermediates
(E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene Not available C₂₀H₂₄O₂ 296.40 Diaryl alkene, methoxy groups Photochemical studies

Key Research Findings

Reactivity and Stability
  • Thioether vs. Sulfonate :

    • The thioether group in this compound is less polar than the sulfonate group in Sodium 2-methylprop-2-ene-1-sulphonate, leading to differences in solubility (thioethers are typically hydrophobic, while sulfonates are hydrophilic) .
    • Sulfonate salts like Sodium 2-methylprop-2-ene-1-sulphonate are more reactive in aqueous environments, making them suitable for industrial processes such as polymerization .
  • Isomerism Effects :

    • The Z- and E-isomers of 1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene exhibit distinct mass spectrometry fragmentation patterns. For example, the Z-isomer shows a higher relative intensity for [M-C10H12O]+ (7% vs. 5% in the E-isomer), suggesting differences in stability under ionization .

Data Table: Mass Spectrometry Comparison (Selected Ions)

Compound Key Fragments (m/z, Intensity %)
(Z)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene M⁺· 296 (12%), [M-C10H12O]+ 267 (7%), [M-C2H5-C7H8O]+ 159 (28%), [M-C12H15O]+ 121 (100%)
(E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene M⁺· 296 (13%), [M-C2H5]+ 267 (5%), [M-C2H5-C7H8O]+ 159 (24%), [M-C10H12O]+ 148 (1%), [M-C12H15O]+ 121 (100%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.